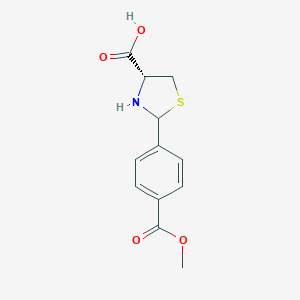
(4R)-2-(4-methoxycarbonylphenyl)-1,3-thiazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-2-(4-methoxycarbonylphenyl)-1,3-thiazolidine-4-carboxylic acid, also known as 'MTCA', is a thiazolidine derivative that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties.
Mechanism of Action
The exact mechanism of action of MTCA is not fully understood. However, it is believed to exert its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor involved in the expression of pro-inflammatory cytokines. MTCA's anti-tumor effects are thought to be due to its ability to induce apoptosis in cancer cells by activating the caspase cascade. MTCA's anti-diabetic effects are believed to be due to its ability to activate AMP-activated protein kinase (AMPK), a key regulator of glucose and lipid metabolism.
Biochemical and Physiological Effects:
MTCA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MTCA inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. MTCA has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In vivo studies have shown that MTCA improves insulin sensitivity and reduces blood glucose levels in diabetic animal models.
Advantages and Limitations for Lab Experiments
MTCA has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under a variety of conditions. MTCA has also been shown to be non-toxic at therapeutic doses. However, there are also some limitations to using MTCA in lab experiments. It has limited solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of MTCA.
Future Directions
There are several future directions for research on MTCA. One area of interest is the development of MTCA derivatives with improved solubility and bioavailability. Another area of interest is the investigation of MTCA's potential as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis. Finally, further studies are needed to fully understand the mechanism of action of MTCA and its potential therapeutic applications.
Synthesis Methods
MTCA can be synthesized through a multistep process starting with the reaction of 4-methoxycarbonylbenzaldehyde with thiourea to form 4-methoxycarbonylphenylthiourea. This intermediate is then reacted with ethyl chloroacetate to form ethyl 2-(4-methoxycarbonylphenyl)-1,3-thiazolidine-4-carboxylate. Finally, the ester group is hydrolyzed to form MTCA.
Scientific Research Applications
MTCA has been studied for its potential therapeutic applications in various fields. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. MTCA has also been studied for its anti-tumor properties, as it inhibits the growth of cancer cells by inducing apoptosis. In addition, MTCA has shown potential as an anti-diabetic agent by improving insulin sensitivity and reducing blood glucose levels.
properties
Product Name |
(4R)-2-(4-methoxycarbonylphenyl)-1,3-thiazolidine-4-carboxylic acid |
|---|---|
Molecular Formula |
C12H13NO4S |
Molecular Weight |
267.3 g/mol |
IUPAC Name |
(4R)-2-(4-methoxycarbonylphenyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C12H13NO4S/c1-17-12(16)8-4-2-7(3-5-8)10-13-9(6-18-10)11(14)15/h2-5,9-10,13H,6H2,1H3,(H,14,15)/t9-,10?/m0/s1 |
InChI Key |
ASAYCBZOZLTZEN-RGURZIINSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)C2N[C@@H](CS2)C(=O)O |
SMILES |
COC(=O)C1=CC=C(C=C1)C2NC(CS2)C(=O)O |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2NC(CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214677.png)
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214679.png)
![3-hydroxy-1-methyl-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214680.png)
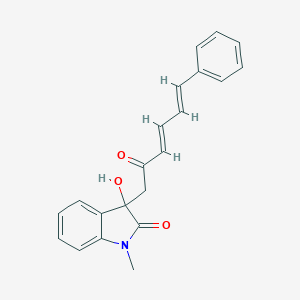
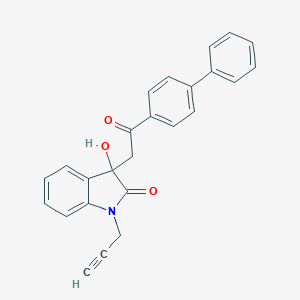
![3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214698.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214700.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214702.png)
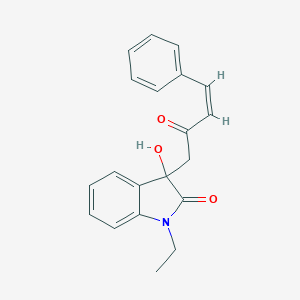
![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214705.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214707.png)
![1-Ethyl-3-[2-(4-fluoro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B214708.png)
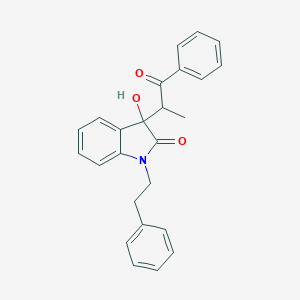
![5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214713.png)